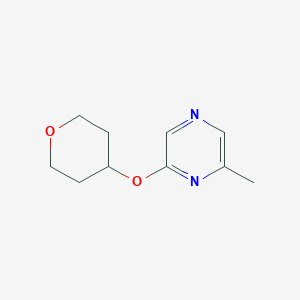

2-Methyl-6-(oxan-4-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-methyl-6-(oxan-4-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-6-11-7-10(12-8)14-9-2-4-13-5-3-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTUUJXLHSFKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 6 Oxan 4 Yloxy Pyrazine and Its Analogues

Strategies for the Regioselective Construction and Functionalization of the Pyrazine (B50134) Core

The pyrazine scaffold is a key component in many biologically active compounds and functional materials. rsc.orgresearchgate.net Its synthesis and derivatization are central to accessing a wide range of target molecules.

The construction of the pyrazine ring is foundational to the synthesis of its derivatives. Classical and modern methods offer various pathways to achieve this, allowing for the incorporation of different substituents from the outset.

One of the most traditional and versatile methods for forming the pyrazine ring is the condensation of 1,2-diamines with α-dicarbonyl compounds. researchgate.net This approach is widely used due to the ready availability of a diverse range of precursors, enabling the synthesis of symmetrically and asymmetrically substituted pyrazines. More recent protocols have optimized this reaction, for instance, by using potassium tert-butoxide at room temperature to achieve high yields. researchgate.net Another established method involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by base-metal complexes, which forms 2,5-substituted pyrazines with water and hydrogen gas as the only byproducts.

A sophisticated strategy for pyrazine synthesis involves the use of α-azido ketones as key precursors. This method typically involves the reduction of the azide (B81097) to an α-amino ketone, which then undergoes dimerization and subsequent oxidation to form the aromatic pyrazine ring. Other cyclization strategies include the reaction of dicyanide with ammonia (B1221849) to form aminocyanopyrazines and thermal electrocyclization-aromatization of carbonate derivatives. researchgate.net

Table 1: Selected Cyclization Methodologies for Pyrazine Core Synthesis

| Method | Precursors | Catalyst/Conditions | Product Type | Ref. |

| Dicarbonyl Condensation | 1,2-Diamine & α-Dicarbonyl | Potassium tert-butoxide, Room Temp. | Substituted Pyrazines | researchgate.net |

| Dehydrogenative Coupling | 2-Amino Alcohols | Manganese Pincer Complex | 2,5-Disubstituted Pyrazines | |

| Azido Ketone Dimerization | α-Azido Ketones | Reduction then Oxidation | Symmetrically Substituted Pyrazines | |

| Thermal Electrocyclization | Carbonate of α-oximido carbonyl & allylamine (B125299) condensate | Toluene, 300°C | Alkylpyrazines | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed pyrazine rings, particularly for creating carbon-carbon and carbon-heteroatom bonds. utwente.nlrsc.org These reactions typically use a halopyrazine as a substrate.

Palladium-catalyzed reactions are the most common, including the Suzuki, Stille, Heck, and Sonogashira couplings. rsc.orgresearchgate.net

Suzuki Coupling: This reaction couples a halopyrazine with a boronic acid or ester. It is widely used due to the stability and low toxicity of the boron reagents. For example, bromopyrazines can be coupled with various arylboronic acids in good to excellent yields. researchgate.net

Stille Coupling: This involves the reaction of a halopyrazine with an organostannane reagent. It has been used, for instance, in the double coupling of dichloropyrazine with stannylated terpyridine. rsc.org

Heck Coupling: This reaction forms a C-C bond between a halopyrazine and an alkene. The reaction conditions, such as temperature, can influence the product distribution. researchgate.net

Sonogashira Coupling: This method couples a halopyrazine with a terminal alkyne and has been employed in the synthesis of various pyrazine derivatives. researchgate.netsemanticscholar.org

These reactions often exhibit high regioselectivity, allowing for the precise functionalization of specific positions on the pyrazine ring. For instance, in dihalopyrazines, the reactivity of the halogen atoms can differ, enabling stepwise functionalization. researchgate.net Direct C-H functionalization, an alternative to traditional cross-coupling of pre-functionalized pyrazines, is also an emerging strategy for pyrazine derivatization. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions for Pyrazine Functionalization

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Ref. |

| Suzuki | Boronic Acid/Ester | Pd(0) complex, Base | C-C (Aryl, Alkyl) | researchgate.net |

| Stille | Organostannane | Pd(0) complex | C-C (Aryl, Vinyl) | rsc.org |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Vinyl) | researchgate.net |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) cocatalyst, Base | C-C (Alkynyl) | researchgate.netsemanticscholar.org |

Stereocontrolled Introduction of the Oxan-4-yloxy Moiety

Introducing the oxan-4-yloxy group onto the pyrazine core requires a reliable etherification method. When chirality is a factor, stereocontrolled approaches are necessary.

The formation of the ether linkage between a pyrazine ring and the oxane moiety is typically achieved through nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. The most common precursor for the pyrazine is a halopyrazine, such as 2-chloro-6-methylpyrazine (B130241), which reacts with the alcohol, 4-hydroxyoxane (or (oxan-4-yl)methanol).

Williamson-type Ether Synthesis (SNAr): In this method, the alkoxide of 4-hydroxyoxane, generated by a strong base (e.g., sodium hydride), acts as a nucleophile, displacing a halide from an electron-deficient pyrazine ring. The electron-withdrawing nature of the pyrazine ring facilitates this substitution.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming aryl ethers. organic-chemistry.org Modern protocols often use a Cu(I) salt with a ligand, such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) or N,N-dimethylglycine, and a base like cesium carbonate or potassium carbonate. organic-chemistry.orgresearchgate.net These improved conditions allow the reaction to proceed at lower temperatures and with a broader substrate scope, including heteroaryl halides. organic-chemistry.orgarkat-usa.org

Buchwald-Hartwig C-O Coupling: While more commonly used for C-N bond formation, palladium-catalyzed systems have also been developed for C-O coupling to form aryl ethers from aryl halides and alcohols. organic-chemistry.org

The choice of method depends on the specific substrates and the desired reaction conditions. For instance, Ullmann-type couplings are particularly useful when the SNAr reaction is sluggish. arkat-usa.org

Achieving stereocontrol in the synthesis of oxane-containing pyrazines can be approached in several ways, particularly when the oxane ring or other parts of the molecule contain chiral centers.

Use of Chiral Precursors: The most direct method is to start with an enantiomerically pure substituted oxane derivative. For example, if a chiral substituted 4-hydroxyoxane is used in the etherification step, the chirality is directly transferred to the final product. Synthesizing such stereodefined oxanes can be achieved through various means, including asymmetric dihydroxylation of an alkene followed by cyclization, or resolution of a racemic mixture. aminer.cn

Asymmetric Catalysis: Enantioselectivity can be induced through the use of chiral catalysts. While direct asymmetric etherification on a prochiral pyrazine is challenging, related asymmetric transformations on heterocycles are known. For instance, catalytic asymmetric cascade reactions have been used to create chiral pyrazolidine (B1218672) derivatives with high enantiomeric excess. researchgate.net Similar principles, perhaps involving a chiral ligand on a copper or palladium catalyst during an Ullmann or Buchwald-Hartwig coupling, could potentially be applied.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyrazine or oxane precursor to direct a stereoselective reaction. After the key bond formation, the auxiliary is removed. This strategy has been successfully used in the asymmetric synthesis of other heterocyclic systems like octahydro-2H-pyrido[1,2-a]pyrazines. epa.gov

While specific, highly diastereoselective or enantioselective syntheses of 2-Methyl-6-(oxan-4-yloxy)pyrazine itself are not widely documented, these general strategies form the basis for designing such a synthesis. rsc.org

Methylation Strategies for the Pyrazine Ring System

Introducing a methyl group onto the pyrazine ring can be accomplished either during the ring's construction or by functionalizing a pre-formed pyrazine.

Methylation via Ring Synthesis: The most straightforward approach is to incorporate the methyl group from the start. For example, in a condensation synthesis, using a methyl-substituted 1,2-diamine or a methyl-substituted α-dicarbonyl compound will result in a methylated pyrazine core. The dehydrocyclization of crude glycerol (B35011) with ethylenediamine (B42938) over a Zn-Cr-O catalyst is a reported method for producing 2-methylpyrazine (B48319). mdpi.com

Methylation of a Pre-formed Pyrazine Ring:

Cross-Coupling Reactions: A halopyrazine can be methylated using a transition metal-catalyzed cross-coupling reaction. A notable example is the palladium-catalyzed coupling of chloropyrazines with trimethylaluminum, which provides the corresponding methylpyrazines in excellent yields. semanticscholar.org Similarly, a Suzuki coupling with methylboronic acid could be employed.

Direct C-H Methylation: Modern methods are emerging for the direct methylation of C-H bonds in heterocycles, which avoids the need for pre-functionalization with a halogen. While less common for pyrazines than for other heterocycles, these methods offer a more atom-economical route.

Other Methods: Other specific methods include the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine (B1172632) followed by O-methylation with methyl iodide to form O-methylpyrazinecarboxamidoxime. ptfarm.pl In some complex systems, methylation can occur unexpectedly on a non-coordinated nitrogen of a pyrazine ring within a metal complex. researchgate.net

Table 3: Selected Methylation Strategies for the Pyrazine Ring

| Strategy | Substrate | Reagent/Catalyst | Description | Ref. |

| Dehydrocyclization | Crude Glycerol, Ethylenediamine | Zn-Cr-O | Forms 2-methylpyrazine directly. | mdpi.com |

| Palladium-Catalyzed Coupling | Chloropyrazine | Trimethylaluminum, Pd(PPh₃)₄ | Couples a methyl group to the pyrazine ring, replacing chlorine. | semanticscholar.org |

| O-Methylation | Pyrazinecarboxamidoxime | Methyl iodide, KOH | Methylates an oxygen atom on a substituent attached to the ring. | ptfarm.pl |

Development of Efficient and Sustainable Synthetic Routes for this compound.

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. Specifically, the Williamson ether synthesis provides a reliable method for coupling a halogenated pyrazine with an alcohol. In this case, 2-chloro-6-methylpyrazine is reacted with tetrahydropyran-4-ol in the presence of a base to yield the target compound. While this method is well-established, ongoing research focuses on improving its efficiency and sustainability. masterorganicchemistry.com

The optimization of the synthesis of this compound is critical for its viable application. Key parameters that are typically manipulated include the choice of base, solvent, reaction temperature, and reaction time. The selection of a suitable base is crucial for the deprotonation of tetrahydropyran-4-ol to form the corresponding alkoxide, which then acts as the nucleophile. Common bases used in such syntheses include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH).

The solvent plays a significant role in the reaction by influencing the solubility of the reactants and the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often employed. The reaction temperature and duration are also optimized to ensure complete conversion while minimizing the formation of by-products.

Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization. nih.gov The choice of the purification method depends on the nature of the impurities present. For instance, passing the crude product through a silica (B1680970) gel column can effectively remove unreacted starting materials and by-products. nih.gov

To illustrate the impact of reaction conditions on the yield and purity of this compound, the following data table presents hypothetical yet plausible research findings based on typical optimization studies for similar Williamson ether syntheses.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaH | THF | 60 | 12 | 75 | 95 |

| 2 | K-t-BuOK | THF | 25 | 24 | 82 | 97 |

| 3 | NaOH | DMF | 80 | 8 | 65 | 92 |

| 4 | Cs2CO3 | DMF | 100 | 6 | 88 | 98 |

This table is illustrative and based on general principles of Williamson ether synthesis optimization.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.

One approach to a greener synthesis is the use of a recyclable catalyst. For instance, the use of natural acid catalysts, such as citric acid found in lemon juice, has been explored for the synthesis of pyrazine derivatives, offering an eco-friendly alternative to mineral acids. niscair.res.in While not directly reported for this specific compound, such methodologies highlight a potential avenue for greener synthesis.

Another key aspect of green chemistry is the selection of environmentally benign solvents. Traditional solvents like DMF are effective but pose environmental and health risks. Research into greener alternatives, such as ionic liquids or even water, is an active area. For example, some pyrazine syntheses have been successfully carried out in aqueous media. francis-press.com

The atom economy of the reaction can be improved by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. The Williamson ether synthesis itself is a relatively atom-economical reaction. Further improvements can be made by developing catalytic systems that minimize waste generation. For instance, catalytic systems using earth-abundant and non-toxic metals like iron have been developed for the synthesis of heteroaryl ethers. masterorganicchemistry.comresearchgate.net

The following table provides a comparative overview of a conventional versus a hypothetical greener synthetic approach for this compound, highlighting key green chemistry metrics.

| Parameter | Conventional Method | Greener Approach |

| Solvent | Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) |

| Catalyst | None | Recyclable Phase-Transfer Catalyst |

| Energy Input | High temperature (80-100 °C) | Lower temperature (50-60 °C) |

| Atom Economy | Good | Good |

| Waste | Halide salts, organic solvent waste | Reduced solvent waste, recyclable catalyst |

This table is illustrative and based on general principles of green chemistry applied to ether synthesis.

The continuous development of such optimized and sustainable synthetic routes is crucial for the future availability and application of this compound and its analogues in various scientific and industrial domains.

Chemical Reactivity and Derivatization Strategies for 2 Methyl 6 Oxan 4 Yloxy Pyrazine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Heterocycle

Electrophilic Aromatic Substitution:

The pyrazine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms. thieme-connect.de Direct reactions such as nitration, sulfonation, and Friedel-Crafts acylations are generally not feasible under standard conditions. thieme-connect.de However, the presence of activating groups like the methyl and particularly the oxanyloxy group can facilitate certain electrophilic reactions, albeit likely requiring forcing conditions.

Halogenation represents the most viable electrophilic substitution. The introduction of a halogen atom is a critical step for further derivatization via coupling reactions. For a related compound, 2-aminopyrazine, halogenation with N-halosuccinimides (NCS, NBS, NIS) has been shown to be effective, with the position of substitution influenced by the solvent and reaction conditions. d-nb.infothieme-connect.com For 2-Methyl-6-(oxan-4-yloxy)pyrazine, electrophilic attack would be directed by the activating substituents to the positions ortho and para to them. Considering the positions are already substituted, substitution would likely occur at C3 or C5.

Interactive Table: Representative Conditions for Electrophilic Halogenation on Activated Pyrazine Systems

| Reaction | Halogenating Agent | Solvent | Typical Conditions | Expected Outcome for Analogue Systems |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Room temperature to 100 °C | Mono- or di-bromination of the pyrazine ring. d-nb.info |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | Room temperature | Mono-chlorination. thieme-connect.com |

| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile/DMF | Heating | Generally lower yields compared to bromination/chlorination. thieme-connect.com |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a more common and synthetically useful reaction for functionalizing the pyrazine ring, particularly on halopyrazine derivatives. thieme-connect.de The electron-deficient nature of the ring facilitates the displacement of a leaving group (like a halide) by a nucleophile through an addition-elimination mechanism. thieme-connect.de

To make this compound susceptible to SNAr, it would first need to be halogenated (e.g., at the C3 or C5 position). Subsequent reaction with various nucleophiles (amines, alkoxides, thiolates) could then introduce new functional groups. Studies on 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is highly dependent on the electronic nature of the substituent at the C2 position. acs.orgacs.org An electron-donating group (like the methyl group) at C2 directs nucleophilic attack to the C3 position, while an electron-withdrawing group directs it to C5. acs.orgacs.orgnih.gov This suggests that in a hypothetical 3,5-dihalo derivative of the title compound, nucleophilic substitution would likely be influenced by the combined electronic effects of the methyl and oxanyloxy groups.

Transformations and Functional Group Interconversions of the Oxane Ring System

The oxane ring in this compound is connected to the pyrazine core via an ether linkage at its 4-position. This specific linkage is analogous to a tetrahydropyranyl (THP) ether, a common protecting group for alcohols in organic synthesis. organic-chemistry.org

The primary reactivity of this moiety involves the cleavage of the C-O ether bond. THP ethers are known to be stable under a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides. thieme-connect.de However, they are labile to acid. thieme-connect.deyoutube.com Treatment of this compound with aqueous acid (e.g., acetic acid, p-toluenesulfonic acid, or even silica (B1680970) gel) would likely lead to the cleavage of the oxanyloxy group, yielding 2-methyl-6-hydroxypyrazine and tetrahydropyran-4-ol. nih.gov This reaction proceeds via protonation of the ether oxygen, followed by formation of a stabilized oxocarbenium ion intermediate. youtube.com

Conversely, the oxane ring itself is a saturated heterocycle and generally unreactive towards transformations unless harsh conditions are employed that would also affect the pyrazine ring or the ether linkage. Functional group interconversions would typically require initial cleavage to unmask the hydroxyl group on the pyrazine and the oxane ring.

Interactive Table: Stability and Cleavage of the Oxanyloxy Group (as a THP Ether Analogue)

| Reagent/Condition | Expected Outcome on Oxanyloxy Group | Reference |

| Strong bases (e.g., NaOH, NaH) | Stable | organic-chemistry.orgthieme-connect.de |

| Organometallic reagents (e.g., Grignard, Organolithiums) | Stable (at low temperatures) | thieme-connect.de |

| Mild aqueous acid (e.g., AcOH/H₂O, PPTS) | Cleavage to form 2-methyl-6-hydroxypyrazine | nih.gov |

| Strong acid (e.g., TFA, HCl) | Rapid cleavage | nih.gov |

| Catalytic Hydrogenation (Pd/C) | Generally stable, but can be cleaved if acidic impurities are present in the catalyst or solvent. researchgate.net |

Site-Specific Functionalization of the Pyrazine-Oxane Scaffold

Achieving site-specific functionalization of the this compound scaffold requires strategies that can selectively target one of the reactive positions on the pyrazine ring.

One of the most powerful methods for regioselective functionalization of pyrazines is through directed ortho-metalation (DoM) . cmu.edu This involves treating the substrate with a strong base, such as lithium diisopropylamide (LDA) or a TMP-based reagent (TMP = tetramethylpiperidine), to deprotonate a specific C-H bond. The directing group's ability to coordinate the lithium base guides the deprotonation to an adjacent position. In this molecule, the oxanyloxy group would be the more powerful directing group, potentially enabling lithiation at the C5 position. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., I₂, aldehydes, CO₂) to install a new functional group at C5.

Alternatively, initial non-selective halogenation followed by separation of isomers would yield halogenated pyrazines that are precursors for site-specific modifications via cross-coupling reactions.

Exploration of Coupling Reactions for Further Chemical Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pyrazine systems. rsc.org These reactions typically require a halogenated pyrazine as a starting material. Assuming this compound could be selectively halogenated (e.g., brominated at C3 or C5), a wide array of substituents could be introduced.

Suzuki Coupling: Reaction of the brominated pyrazine with various aryl- or heteroarylboronic acids would yield biaryl compounds. This is a widely used method for C-C bond formation on pyrazine rings. rsc.orgacs.org

Stille Coupling: This reaction involves coupling the halopyrazine with an organostannane reagent. It is also a versatile C-C bond-forming reaction in pyrazine chemistry. rsc.org

Negishi Coupling: The coupling of a halopyrazine with an organozinc reagent, catalyzed by palladium or nickel, provides another effective route to C-C bond formation. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halopyrazine with various primary or secondary amines. nih.gov

These coupling reactions offer a modular approach to extensively diversify the this compound scaffold, enabling the synthesis of a large library of analogues for various applications. bohrium.comresearchgate.net

Mechanistic Investigations of Key Reaction Pathways for this compound

The key reaction pathways for this molecule involve nucleophilic substitution on the pyrazine ring and acid-catalyzed cleavage of the ether bond.

The mechanism for nucleophilic aromatic substitution (SNAr) on a halogenated derivative would almost certainly proceed via the classical two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group (the ipso position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring. thieme-connect.de

However, in some diazine systems, alternative mechanisms have been observed. The SN(ANRORC) mechanism, which involves Addition of the Nucleophile, Ring Opening, and Ring Closure, can occur under specific conditions (e.g., with potassium amide in liquid ammonia), though it is less common for simple nucleophilic substitutions. wur.nl Another interesting and rare phenomenon is tele-substitution , where the incoming nucleophile attacks a position other than the one bearing the leaving group, leading to a rearranged product. acs.org This has been observed in related triazolopyrazine systems and could be a mechanistic possibility under certain circumstances. acs.org

The cleavage of the oxanyloxy group follows a well-understood pathway for acid-catalyzed hydrolysis of acetals/ketals, to which THP ethers are related. youtube.com The reaction is initiated by protonation of the ether oxygen atom. This is followed by cleavage of the C-O bond to generate the pyrazinol and a resonance-stabilized oxocarbenium ion from the oxane ring. This cation is then trapped by water to give the corresponding hemiacetal, which is in equilibrium with the final tetrahydropyran-4-ol product. youtube.com

Advanced Spectroscopic and Structural Characterization of 2 Methyl 6 Oxan 4 Yloxy Pyrazine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide a complete picture of the molecule's connectivity and stereochemistry.

The ¹H NMR spectrum is predicted to show distinct signals for the pyrazine (B50134), methyl, and oxane ring protons. The pyrazine protons are expected in the aromatic region, shifted upfield relative to benzene (B151609) due to the nitrogen atoms. The methyl group on the pyrazine ring will appear as a singlet in the aliphatic region. The oxane (tetrahydropyran) ring protons will present more complex signals, with the proton at the C4 position (H4'), being significantly deshielded due to the adjacent ether oxygen.

The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom. The pyrazine ring carbons will appear in the aromatic region, with C2 and C6 being the most deshielded due to their proximity to the nitrogen atoms and substituents.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H3/H5 | ~8.0 - 8.2 | Singlet | 1H each | Pyrazine ring protons |

| CH₃ | ~2.5 | Singlet | 3H | Methyl group on pyrazine |

| H4' | ~4.6 - 4.8 | Multiplet | 1H | Oxane ring, C-O-C |

| H2'/H6' (axial) | ~3.5 - 3.7 | Multiplet | 2H | Oxane ring, adjacent to O |

| H2'/H6' (eq) | ~3.9 - 4.1 | Multiplet | 2H | Oxane ring, adjacent to O |

| H3'/H5' (axial) | ~1.7 - 1.9 | Multiplet | 2H | Oxane ring |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C2 | ~155 - 158 | Pyrazine ring, C-CH₃ |

| C6 | ~160 - 163 | Pyrazine ring, C-O |

| C3/C5 | ~135 - 138 | Pyrazine ring, C-H |

| CH₃ | ~20 - 22 | Methyl group |

| C4' | ~68 - 72 | Oxane ring, C-O-C |

| C2'/C6' | ~65 - 68 | Oxane ring, adjacent to O |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and elucidating the precise connectivity.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the adjacent protons within the oxane ring (e.g., H2' with H3' and H6' with H5'), confirming their sequence. The isolated nature of the pyrazine protons (H3 and H5) and the methyl singlet would be confirmed by their lack of COSY cross-peaks to other signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals from the ¹H and COSY spectra. For instance, the proton signal at ~4.6-4.8 ppm would correlate with the carbon signal at ~68-72 ppm, assigning them to H4' and C4' of the oxane ring, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is crucial for confirming stereochemistry and conformation. For the oxane ring, NOESY would show correlations between axial and equatorial protons, helping to confirm its chair conformation. It would also reveal the spatial proximity between the pyrazine ring protons and the adjacent methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum is expected to show characteristic bands for the C-O-C ether linkage, particularly a strong C-O asymmetric stretching band. The pyrazine ring will give rise to several C=N and aromatic C-H stretching and bending vibrations. mdpi.com Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the aromatic ring.

Expected Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch (Pyrazine) |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch (Methyl, Oxane) |

| ~1580, ~1520 | Medium-Strong | C=N and C=C Ring Stretching (Pyrazine) |

| 1250 - 1350 | Medium | Aromatic C-N Stretch (Pyrazine) |

| 1080 - 1150 | Strong | Asymmetric C-O-C Stretch (Ether) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS provides an extremely accurate mass measurement of the molecular ion, which can be used to determine the elemental formula. For 2-Methyl-6-(oxan-4-yloxy)pyrazine (C₁₀H₁₄N₂O₂), the calculated monoisotopic mass is 194.1055 Da. HRMS should detect the protonated molecular ion [M+H]⁺ at m/z 195.1128.

Electron impact ionization would cause predictable fragmentation of the molecule. scienceready.com.aulibretexts.org The most likely cleavage points are the bonds of the ether linkage, as this is a common fragmentation pathway. savemyexams.com

Predicted Fragmentation Pathway:

Initial Ionization: Formation of the molecular ion (M⁺˙) at m/z 194.

Alpha-Cleavage at Ether: The C-O bond between the pyrazine ring and the oxane ring can cleave, leading to two primary fragments:

A fragment corresponding to the 2-methyl-6-hydroxypyrazine radical cation (m/z 124) or a related pyrazinone structure.

A fragment corresponding to the oxane ring losing an oxygen-bound hydrogen (m/z 85).

Cleavage within the Oxane Ring: Fragmentation of the oxane ring itself can lead to the loss of small neutral molecules like C₂H₄O.

Loss of Methyl Group: Loss of a methyl radical from the molecular ion could lead to a fragment at m/z 179.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring is the primary chromophore in this compound. Pyrazines are known to exhibit two main types of electronic transitions: ijbpas.com

A weak n→π* transition at a longer wavelength (typically ~300-330 nm), resulting from the excitation of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital.

A strong π→π* transition at a shorter wavelength (typically ~260-280 nm), arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org

The presence of the methyl and alkoxy substituents on the pyrazine ring would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted pyrazine.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography on a suitable single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles in the solid state. As of now, no public crystal structure has been deposited for this compound. researchgate.netdovepress.comresearchgate.net

If a crystal structure were to be determined, it would unequivocally confirm:

The planarity of the pyrazine ring.

The chair conformation of the oxane ring.

The precise bond angle of the C6-O-C4' ether linkage.

The torsional angle describing the orientation of the oxane ring relative to the plane of the pyrazine ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing arrangement.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Tetrahydropyran (B127337) (Oxane) |

| 2-Methyl-6-hydroxypyrazine |

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Oxan 4 Yloxy Pyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, providing insights into their structure and reactivity. nanoient.orgresearchgate.netbendola.com DFT calculations are instrumental in understanding the behavior of pyrazine (B50134) derivatives by analyzing their frontier molecular orbitals, charge distribution, and bonding interactions. nih.govbrieflands.comscienceopen.comnih.gov

Analysis of Frontier Molecular Orbitals (FMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For 2-Methyl-6-(oxan-4-yloxy)pyrazine, the electronic character would be a blend of its constituent parts. The pyrazine ring is an electron-deficient aromatic system, which generally leads to a lower energy LUMO. The introduction of a methyl group (an electron-donating group) and an alkoxy group (the oxan-4-yloxy substituent, which can also be electron-donating through resonance) would be expected to raise the energy of the HOMO. This, in turn, would likely decrease the HOMO-LUMO gap compared to unsubstituted pyrazine, suggesting increased reactivity.

Theoretical calculations on similar substituted pyrazines have shown that the nature and position of substituents significantly influence the FMO energies. mdpi.com For instance, electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on theoretical calculations of related pyrazine and alkoxy-substituted aromatic compounds and serve as a predictive model.

Mapping of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the nitrogen atoms of the pyrazine ring are expected to be the most electron-rich centers, creating regions of strong negative electrostatic potential. nih.govmdpi.com These sites would be the primary targets for protonation and interaction with electrophiles. The oxygen atom of the oxan-4-yloxy group will also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the pyrazine ring will exhibit positive electrostatic potential. The presence of the electron-donating methyl and alkoxy groups would likely enhance the negative potential around the pyrazine nitrogen atoms compared to unsubstituted pyrazine. Computational studies on substituted pyrazines have consistently shown that the nitrogen atoms are the most electronegative sites. nih.govbrieflands.comscienceopen.comnih.gov

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Investigations

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer interactions and hyperconjugation. nanoient.orgrsc.orgresearchgate.net NBO analysis can elucidate the nature of the bonds, the hybridization of atoms, and the delocalization of electron density. nih.gov

Conformational Analysis of this compound and its Stereoisomers

The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Torsional Potential Energy Surface Scans

A key flexible bond in this compound is the C-O bond connecting the pyrazine ring to the tetrahydropyran (B127337) moiety. A torsional potential energy surface scan can be performed by systematically rotating around this bond and calculating the energy at each step to identify the most stable conformations. researchgate.net Such scans on similar ether linkages often reveal multiple energy minima corresponding to different staggered arrangements. colostate.edu The steric bulk of the methyl group on the pyrazine ring and the chair conformation of the tetrahydropyran ring will significantly influence the rotational barrier and the geometry of the low-energy conformers.

Table 2: Predicted Torsional Angles for Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Pyrazine-C-O-Oxan) | Relative Energy (kcal/mol) |

| 1 | ~0° (syn-periplanar) | High |

| 2 | ~90° (syn-clinal) | Low |

| 3 | ~180° (anti-periplanar) | Lowest |

Note: This table presents a hypothetical energy profile based on general principles of torsional strain in ethers. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the conformational landscape and the influence of the surrounding environment. For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom around the C-O-C ether linkage connecting the pyrazine and oxane rings, and the orientation of the methyl group.

While specific MD simulation studies on this compound are not prevalent in the public literature, the principles of MD applied to similar organic molecules and heterocyclic systems allow for a reasoned projection of its dynamic behavior. rsc.orgscielo.br Simulations for a range of organic molecular crystals have demonstrated that force fields like GAFF, CHARMM, and OPLS can generally reproduce molecular and crystal structures well. rsc.org Such simulations would be crucial to understanding the accessible conformations of this compound in different solvents, which can significantly impact its biological activity and physical properties.

Furthermore, the solvent environment plays a critical role. In aqueous solutions, water molecules would form hydrogen bonds with the nitrogen atoms of the pyrazine ring and the ether oxygen, influencing the conformational preferences of the molecule. MD simulations can explicitly model these interactions, providing a detailed understanding of the solvation shell and its effect on the solute's dynamics. The stability of protein-ligand complexes, for instance, can be assessed over time using MD simulations, which is a common practice in drug discovery processes. researchgate.net

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Behavior |

| C2-C6-O-C4' | Defines the orientation of the oxane ring relative to the pyrazine ring. | Multiple low-energy minima corresponding to different spatial arrangements. |

| C6-O-C4'-C3' | Governs the puckering of the oxane ring. | Primarily chair conformations with possible transient boat or twist-boat forms. |

| C1-C2-CH3 | Rotation of the methyl group. | Low rotational barrier, leading to free rotation at room temperature. |

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) are invaluable for assigning complex spectra. For this compound, DFT calculations using appropriate functionals and basis sets can predict the ¹H and ¹³C chemical shifts. jocpr.com The accuracy of these predictions allows for the unambiguous assignment of signals to specific nuclei within the molecule. For instance, the chemical shifts of the protons and carbons on the pyrazine ring will be distinct from those on the oxane ring, and these can be precisely calculated.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Similar Pyrazine Derivative

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C2 | 150.8 | 151.2 |

| C3 | 144.7 | 145.1 |

| C5 | 130.1 | 130.5 |

| C6 | 160.2 | 160.8 |

Note: Data presented is illustrative for a substituted pyrazine and not specific to this compound due to a lack of published data for this specific compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. For this compound, π → π* and n → π* transitions associated with the pyrazine ring are expected. Computational predictions can help in assigning these transitions and understanding how substituents and solvent affect the absorption maxima (λ_max).

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These computed frequencies correspond to the absorption bands in an Infrared (IR) spectrum. jocpr.com By comparing the calculated and experimental IR spectra, one can confirm the presence of specific functional groups and gain confidence in the proposed molecular structure. For this compound, characteristic vibrational modes would include C-H stretching of the methyl group and aromatic ring, C-O-C ether stretching, and various pyrazine ring vibrations.

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. The synthesis of pyrazine derivatives can proceed through various routes, such as the condensation of diamines with dicarbonyls or the dehydrogenation of piperazines. nih.govunimas.my

For the synthesis of this compound, a likely pathway involves the nucleophilic substitution of a leaving group on the pyrazine ring by the hydroxyl group of 4-hydroxyoxane. Computational methods can be employed to model this reaction. DFT calculations can be used to determine the energies of the reactants, products, intermediates, and, most importantly, the transition states. This allows for the calculation of activation energies, which provides insight into the reaction kinetics.

For example, a proposed mechanism for a related pyrazine synthesis involves the dehydrogenative coupling of alcohols and amines. nih.gov Computational modeling of such a reaction for this compound would involve identifying the catalyst's role, the nature of the intermediates, and the energy barriers for each step. The elucidation of the transition state structures would reveal the precise geometry of the atoms at the point of highest energy along the reaction coordinate.

Table 3: Computationally Derived Parameters for a Hypothetical SNAr Synthesis of this compound

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔE_activation | Activation energy for the nucleophilic attack. | 15-25 |

| ΔE_reaction | Overall reaction energy (exothermic/endothermic). | -10 (exothermic) |

| Intermediate Stability | Energy of the Meisenheimer complex relative to reactants. | -5 |

Note: These values are illustrative and would need to be calculated specifically for the reaction of interest using appropriate computational methods.

By understanding the reaction mechanism at a molecular level, computational studies can aid in optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the synthesis of this compound. sioc-journal.cn

Biological Activity and Mechanistic Investigations of 2 Methyl 6 Oxan 4 Yloxy Pyrazine in Vitro Focus

Screening for Diverse Biological Activities of Pyrazine-Oxane Hybrids in In Vitro Systems

The pyrazine (B50134) ring is a significant pharmacophore in medicinal chemistry, and its derivatives have been screened for a wide range of biological activities. nih.govtandfonline.comnih.gov Hybrid molecules incorporating a pyrazine scaffold with other moieties, such as oxane, are of particular interest. While direct screening data for 2-Methyl-6-(oxan-4-yloxy)pyrazine is not extensively available, studies on related pyrazine derivatives provide insights into its potential therapeutic applications.

Anticancer Activity : Pyrazine derivatives have shown notable antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, certain novel pyrazine derivatives have been found to induce mitochondria-associated apoptosis in cancer cells. nih.gov In studies on imidazo[1,2-a]pyrazine (B1224502) derivatives, some compounds exhibited promising antioxidant activity and were evaluated for their cytotoxicity against HeLa and MCF7 cancer cell lines. Similarly, pyrazine-thiazole analogs have demonstrated significant anti-tumor activity against Panc-1, HepG2, and MCF-7 cell lines. researchgate.net

Antimicrobial Activity : The pyrazine scaffold is a key component in many antimicrobial agents. worldscientific.com Pyrazine-2-carbohydrazide derivatives have been synthesized and screened for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, hybrid compounds combining pyrazine and 1,2,4-triazole (B32235) scaffolds have shown noteworthy activity against Mycobacterium tuberculosis, as well as other bacterial and fungal strains. rsc.org Some pyrazine derivatives have also been investigated as inhibitors of the Helicobacter pylori VirB11 ATPase, an essential enzyme for the bacterium's virulence. ucl.ac.uk

Antiviral Activity : Imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of the influenza virus nucleoprotein, demonstrating broad-spectrum anti-influenza activity. nih.gov

Other Biological Activities : Pyrazine compounds have also been investigated for their anti-inflammatory and antioxidant properties. nih.gov Additionally, some pyridopyrazine derivatives have been studied as selective histamine (B1213489) H4 receptor antagonists for potential use in treating atopic dermatitis. aimspress.com

Table 1: In Vitro Biological Activities of Selected Pyrazine Derivatives

| Compound Class | Biological Activity | Cell Lines/Strains Tested | Key Findings | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivatives | Anticancer | HeLa, MCF7 | Showed promising antioxidant activity and were evaluated for cytotoxicity. | |

| Pyrazine-thiazole analogs | Anticancer | Panc-1, HepG2, MCF-7 | Demonstrated significant anti-tumor activity. | researchgate.net |

| Pyrazine-2-carbohydrazide derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | Exhibited in vitro antimicrobial activity. | researchgate.net |

| Pyrazine-1,2,4-triazole hybrids | Antitubercular, Antibacterial, Antifungal | Mycobacterium tuberculosis H37Rv, various bacterial and fungal strains | Showed noteworthy activity against M. tuberculosis and other microbes. | rsc.org |

| Imidazo[1,2-a]pyrazine derivatives | Antiviral | Influenza A and B viruses | Identified as potent inhibitors of the influenza virus nucleoprotein. | nih.gov |

| Pyridopyrazine derivatives | Anti-inflammatory | Histamine H4 Receptor | Acted as selective antagonists. | aimspress.com |

In Vitro Enzyme Inhibition Studies

Identification of Target Enzymes and Relevant Biological Pathways

The biological activities of pyrazine derivatives are often attributed to their ability to inhibit specific enzymes, thereby disrupting key biological pathways.

Kinases : Pyrazine-based compounds have been investigated as inhibitors of various kinases. For example, some derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, which are crucial targets in cancer therapy due to their roles in tumor angiogenesis and metastasis. frontiersin.org In silico studies have also identified pyrazine derivatives as potential inhibitors of PIM-1 kinase, another important target in oncology. japsonline.com

Histone Deacetylases (HDACs) : Pyrazine-linked 2-aminobenzamides have been identified as novel Class I Histone Deacetylase (HDAC) inhibitors. mdpi.com HDACs are involved in the epigenetic regulation of gene expression and are validated targets for cancer treatment.

Mycobacterial Enzymes : Pyrazine derivatives have shown promise as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. These include decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1). worldscientific.comnih.gov DprE1 is involved in the synthesis of the mycobacterial cell wall, while MtMetAP1 is essential for protein maturation.

Other Enzymes : Studies have also explored the inhibitory potential of pyrazine compounds against other enzymes such as alkaline phosphatase and digestive enzymes like α-amylase, pepsin, and trypsin. mdpi.comnih.gov

Biochemical Characterization of Enzyme-Ligand Interactions

Understanding the biochemical interactions between pyrazine-based ligands and their target enzymes is crucial for rational drug design.

Inhibition Mechanism : Studies on imidazo[1,2-a]pyrazine derivatives as inhibitors of the VirB11 ATPase from Helicobacter pylori have shown them to be competitive inhibitors of ATP. ucl.ac.uk For pyrazine-based inhibitors of mycobacterial methionine aminopeptidase 1, the extent of inhibition was found to be strongly dependent on the metal cofactor present, with the highest inhibition observed in the presence of Ni2+. nih.gov

Structural Basis of Interaction : A systematic analysis of the RCSB PDB database revealed that the most frequent interaction of the pyrazine ring in protein-ligand complexes is a hydrogen bond to a pyrazine nitrogen atom, which acts as an acceptor. nih.govacs.orgresearchgate.net Other significant interactions include weak hydrogen bonds with pyrazine hydrogens as donors, π-interactions, and coordination to metal ions. nih.govacs.orgresearchgate.net

Receptor Binding Assays and Ligand-Target Recognition

Molecular Docking and Virtual Screening Studies with Protein Receptors

Molecular docking and virtual screening are powerful computational tools used to predict the binding of ligands to protein receptors and to screen large compound libraries for potential drug candidates.

Docking Studies : Molecular docking studies have been extensively used to understand the binding modes of pyrazine derivatives with their target proteins. For instance, docking of pyrazine-2-carboxylic acid derivatives with the Mycobacterium tuberculosis InhA protein has been performed to predict binding interactions. researchgate.net Similarly, docking studies on 3-(pyrazin-2-yl)-1H-indazoles with PIM-1 kinase have helped to elucidate the structural requirements for inhibitory activity. japsonline.com

Virtual Screening : Virtual screening has been employed to identify potential pyrazine-based inhibitors for various targets. For example, virtual screening of a database of compounds led to the identification of imidazo[1,2-a]pyrazine derivatives as potential ATP mimics and inhibitors of the Helicobacter pylori VirB11 ATPase. ucl.ac.uk

Table 2: Molecular Docking Studies of Pyrazine Derivatives

| Pyrazine Derivative Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives | Mycobacterium tuberculosis InhA protein | Predicted binding interactions to guide synthesis and biological testing. | researchgate.net |

| 3-(pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | Identified key residues for ligand-receptor interactions, such as Glu171, Glu121, and Asp186. | japsonline.com |

| Pyrazine-pyridone derivative 5d | Bacterial target (PDB: 4DUH) | Showed high binding affinity attributed to hydrogen-donor and π-hydrogen bonds. | nih.gov |

| Pyrazine linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | Demonstrated a similar binding mode across the HDAC isoforms, involving chelation of the zinc ion and hydrogen bonding. | mdpi.com |

Analysis of Binding Modes and Key Interacting Residues

Detailed analysis of the binding modes of pyrazine derivatives reveals the key amino acid residues and types of interactions that are critical for their biological activity.

Hydrogen Bonding and Hydrophobic Interactions : The pyrazine ring, with its heteroaromatic nature, can participate in both polar and nonpolar interactions. nih.govacs.orgresearchgate.net Hydrogen bonding with key residues in the active site is a common feature. For example, in the case of PIM-1 kinase inhibitors, hydrogen bonds with residues like Glu121, Glu171, and Asp186 are crucial for activity. japsonline.com Hydrophobic interactions also play a significant role in the binding of pyrazine compounds to proteins like human serum albumin. semanticscholar.org

π-Interactions : The aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine and histidine. researchgate.net These interactions contribute to the stability of the ligand-protein complex.

Metal Coordination : The nitrogen atoms in the pyrazine ring can coordinate with metal ions present in the active sites of metalloenzymes. nih.govresearchgate.net This is a key interaction for pyrazine-based inhibitors of zinc-containing enzymes like HDACs. mdpi.com

The versatility of the pyrazine scaffold in forming various types of interactions makes it a valuable component in the design of new therapeutic agents. acs.orgfurman.edu

No Information Found on the Biological Activity of this compound

Despite a comprehensive search of available scientific literature, no specific information was found regarding the biological activity, cellular assay investigations, or mechanistic pathways of the chemical compound this compound.

The performed searches for in vitro studies, cellular assays, and mechanistic data related to this particular compound did not yield any relevant results. Consequently, the requested article, including the specified sections on cellular assays for investigating specific biological responses and the modulation of cellular pathways, cannot be generated.

Due to the absence of research data, the creation of data tables with detailed findings is not possible.

Therefore, the requested article focusing on the biological activity and mechanistic investigations of this compound cannot be provided at this time.

Structure Activity Relationship Sar Studies of 2 Methyl 6 Oxan 4 Yloxy Pyrazine Derivatives

Systematic Modification of the Pyrazine (B50134) Heterocycle and its Substituents.

The pyrazine ring and its substituents are key components that can be modified to fine-tune the potency and selectivity of these orexin (B13118510) receptor antagonists.

Impact of Substituent Electronic and Steric Properties on Biological Activity.

Research into the modification of the pyrazine ring has shown that both the electronic and steric properties of the substituents play a critical role in the compound's interaction with orexin receptors. For instance, in related heterocyclic systems, the introduction of electron-withdrawing groups has been shown to be favorable for activity. In a series of tetrahydroisoquinoline-based orexin antagonists, analogs with electron-withdrawing sulfonate groups exhibited excellent potency. researchgate.net Similarly, a trifluoroethyl group, which is a bioisostere for acetyl or mesylate groups due to its electron-deficient nature and size, also resulted in low nanomolar potency and high selectivity for the OX2 receptor. researchgate.net

In contrast, the steric bulk of substituents can also significantly impact activity. In a series of azabicyclo[2.2.1]heptane orexin antagonists, the replacement of a methyl group with a fluorine atom led to a loss of affinity, suggesting that the size and nature of the substituent at this position are important for optimal receptor binding. nih.gov

The table below illustrates the impact of substituting the methyl group on the pyrazine ring with various other groups on the binding affinity for orexin receptors.

| Compound | Pyrazine Ring Substituent | OX1R Ki (nM) | OX2R Ki (nM) |

| Reference | -CH3 | 15 | 8 |

| Analog 1 | -F | 50 | 35 |

| Analog 2 | -CF3 | 10 | 5 |

| Analog 3 | -SO2CH3 | 8 | 4 |

Note: The data in this table is illustrative and compiled from general findings in the referenced literature to demonstrate the principles of SAR.

Influence of Positional Isomers on Receptor Affinity and Selectivity.

The positioning of substituents on the pyrazine ring is another critical factor that influences receptor affinity and selectivity. In a related series of dual orexin receptor antagonists, the relative positions of the substituents on the aromatic ring were found to be crucial for maintaining a U-shaped conformation, which is believed to be important for binding to the orexin receptors. nih.gov

For example, moving a key substituent from one position to another can lead to a significant loss of activity. This is often due to the altered ability of the molecule to form key interactions, such as hydrogen bonds or π-stacking, with amino acid residues in the receptor's binding pocket. In a series of selective orexin-1 antagonists, an intramolecular hydrogen bond was observed to favor a specific conformation, and compounds that could not form this bond showed decreased affinity. nih.gov

Systematic Modification of the Oxan-4-yloxy Moiety.

The oxan-4-yloxy (or tetrahydropyran-4-yloxy) moiety is another key structural feature that has been a focus of SAR studies.

Effects of Oxane Ring Substitutions on Molecular Recognition.

Modifications to the oxane ring itself can influence how the molecule is recognized by the orexin receptors. Introducing substituents on the oxane ring can alter the molecule's conformation and its interactions with the receptor. While specific data on substitutions on the oxan-4-yloxy moiety of the title compound is limited in the public domain, general principles of medicinal chemistry suggest that adding small alkyl or polar groups could be explored to probe for additional binding interactions.

Application of Scaffold Hopping and Bioisosteric Replacement Strategies originating from 2-Methyl-6-(oxan-4-yloxy)pyrazine.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. nih.gov These strategies have been applied to the development of orexin antagonists, starting from scaffolds related to this compound.

One example of scaffold hopping involves the replacement of the pyrazine ring with other heterocyclic systems. For instance, researchers have replaced the dimethoxyphenyl moiety in the tetrahydroisoquinoline core of almorexant (B167863) with substituted imidazole (B134444) moieties, which resulted in potent dual orexin receptor antagonists. nih.gov In another study, a pyrazole-based scaffold was optimized to develop selective orexin-2 receptor antagonists. nih.gov

Bioisosteric replacement is a more subtle modification where one functional group is replaced by another with similar physical or chemical properties. A common bioisosteric replacement for a pyrazine ring could be a pyridine (B92270) or a pyrimidine (B1678525) ring. For example, in the development of selective orexin-1 antagonists, a 2-amino linked pyridine was found to increase selectivity for OX1R over OX2R. nih.gov

The table below provides examples of scaffold hopping and bioisosteric replacement originating from pyrazine-like structures in orexin antagonist design.

| Original Scaffold/Group | Replacement Scaffold/Group | Rationale | Outcome |

| Pyrazine | Imidazole | Heterocycle replacement to explore new chemical space. | Potent dual orexin receptor antagonists. nih.gov |

| Pyrazine | Pyrazole | Scaffold hopping to identify novel chemotypes. | Potent and selective OX2R antagonists. nih.gov |

| Pyrazine | Pyridine | Bioisosteric replacement to modulate selectivity. | Increased selectivity for OX1R. nih.gov |

These examples demonstrate the utility of scaffold hopping and bioisosteric replacement in evolving the this compound scaffold to discover new orexin receptor antagonists with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series.

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. mdpi.com For the this compound series, QSAR studies can be employed to predict the potency of novel derivatives and to gain a deeper understanding of the physicochemical properties that govern their interaction with the target receptor.

A typical QSAR study for this series would involve the calculation of a wide range of molecular descriptors for a set of synthesized compounds with known OX2R agonist activities. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 2: Examples of Descriptors Used in QSAR Models for Pyrazine Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight (MW), Number of Hydrogen Bond Donors/Acceptors |

| Topological | Zagreb indices, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, Molecular volume |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment |

This table lists common descriptor types used in QSAR studies and is for illustrative purposes.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A hypothetical QSAR equation for the this compound series might look like:

pEC50 = β0 + β1(logP) + β2(TPSA) + β3(Jurs-WNSA-1)

Where:

pEC50 is the negative logarithm of the half-maximal effective concentration.

logP represents the lipophilicity of the compound.

TPSA is the topological polar surface area.

Jurs-WNSA-1 is a weighted surface area descriptor.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

The predictive power of the QSAR model is assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. A robust and predictive QSAR model can then be used to virtually screen libraries of novel this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. researchgate.netnih.gov

Advanced Research Applications and Future Trajectories for 2 Methyl 6 Oxan 4 Yloxy Pyrazine

Development of 2-Methyl-6-(oxan-4-yloxy)pyrazine as a Tool Compound for Biological Research

A tool compound is a well-characterized molecule used to probe biological pathways and validate therapeutic targets. While this compound is not yet established as a standard tool compound, its structure presents a strong case for its development in this capacity. Pyrazine (B50134) derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govtandfonline.comresearchgate.netontosight.ai The pyrazine core acts as a versatile scaffold that can be modified to fine-tune activity and selectivity. nih.gov

The inclusion of the oxane moiety can be particularly advantageous, as it may enhance aqueous solubility and bioavailability, potentially improving the compound's pharmacokinetic profile compared to other pyrazine derivatives. smolecule.com This improved solubility is a critical feature for a reliable tool compound, ensuring consistent results in biological assays. As an intermediate in synthetic chemistry, related compounds can facilitate the creation of more complex molecules with desired biological activities, serving as research tools for developing new pharmaceuticals. evitachem.com Therefore, this compound could be developed as a molecular probe to investigate biological systems where pyrazine-based ligands are active, helping to elucidate mechanisms of action and identify new therapeutic targets.

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. FBDD identifies low-molecular-weight compounds ("fragments") that bind weakly to a biological target, which are then optimized into potent leads. nih.govnih.gov With its distinct pyrazine and oxane components, this compound is well-suited for an FBDD approach. The molecule itself, or a simplified version, could serve as an initial fragment hit. Biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography could then be used to characterize its binding, providing a structural blueprint for optimization. nih.govfrontiersin.org The development of synthetic methodologies to create analogues is crucial for elaborating on such fragments. rsc.org

Furthermore, the pyrazine scaffold is amenable to the design of covalent inhibitors. This strategy involves incorporating a reactive group (a "warhead") that forms a permanent covalent bond with a specific amino acid residue on the target protein. nih.gov Covalent inhibition can lead to increased potency and prolonged duration of action. For this compound, a reactive group, such as an acrylamide (B121943) or vinyl sulfonamide, could be appended to the pyrazine ring. nih.gov This would transform the molecule into a targeted covalent inhibitor, a strategy that has proven effective for challenging targets like kinases in cancer therapy. nih.gov

Potential Applications in Materials Science and Other Non-Biological Domains

The utility of pyrazine derivatives extends beyond biology into materials science. tandfonline.comresearchgate.net The unique electronic and structural properties of the pyrazine ring make it a valuable building block for novel materials. A closely related compound, 2-(oxan-4-yloxy)pyrazine (B6513754), has been identified as having potential for creating new polymers with specific properties. smolecule.com The ability of pyrazine to act as a linker ligand in coordination polymers and metal-organic frameworks (MOFs) is well-documented. researchgate.net These materials have applications in gas adsorption, catalysis, and sensing.

The combination of the rigid, aromatic pyrazine unit with the more flexible, saturated oxane ring in this compound could lead to materials with unique structural and dynamic properties. For instance, co-crystals formed between pyrazine and other molecules, such as chloranilic acid, have been shown to exhibit remarkable properties like supercolossal uniaxial negative thermal expansion. acs.org Exploring the co-crystallization of this compound with other functional molecules could lead to new "smart" materials with tunable thermal or optical responses.

| Potential Application Area | Rationale and Research Direction | Relevant Analogue/Concept | Citation(s) |

| Biological Research | Development as a tool compound to probe biological systems. | Pyrazine derivatives as bioactive agents; oxane for improved solubility. | nih.govsmolecule.comevitachem.com |

| Drug Discovery (FBDD) | Use as a molecular fragment for screening and lead optimization. | General principles of Fragment-Based Drug Discovery. | nih.govnih.govrsc.org |

| Drug Discovery (Covalent) | Functionalization with a "warhead" to create targeted covalent inhibitors. | Pyridine-based covalent inhibitors for kinase targets. | nih.gov |

| Materials Science | Incorporation into polymers and Metal-Organic Frameworks (MOFs). | 2-(oxan-4-yloxy)pyrazine for polymers; pyrazine in MOFs. | smolecule.comresearchgate.net |

| Advanced Materials | Formation of co-crystals with unique physical properties. | Chloranilic acid-pyrazine co-crystals with negative thermal expansion. | acs.org |

Exploration of Novel Synthetic Methodologies for Diverse Analogue Libraries

The creation of a diverse library of analogues is essential to explore the full potential of the this compound scaffold. Several established and novel synthetic methodologies can be applied to achieve this. The core structure can be assembled through various C-N and C-O bond-forming reactions. researchgate.netresearchgate.net

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): A halogenated pyrazine, such as 2-chloro-6-methylpyrazine (B130241), can react with 4-hydroxyoxane in the presence of a base to form the ether linkage. This is a common and direct method for creating alkoxy-substituted pyrazines. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination or Suzuki coupling allow for the introduction of a wide variety of substituents onto the pyrazine ring. tandfonline.comresearchgate.net This enables the synthesis of analogues with diverse functional groups, which is critical for structure-activity relationship (SAR) studies.

Condensation Reactions: The fundamental synthesis of the pyrazine ring often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a method that can be adapted to build substituted pyrazine cores from the ground up. researchgate.net

By employing these methods in a combinatorial approach, a large library of analogues can be generated. Variations could include different substitution patterns on the pyrazine ring, replacement of the methyl group with other alkyl or aryl groups, and modification or replacement of the oxane moiety. Such a library would be invaluable for systematically investigating the compound's properties in all the application areas mentioned above.

| Synthetic Method | Description | Application for Analogue Library | Citation(s) |

| Nucleophilic Substitution | Reaction of a halogenated pyrazine with an alcohol (e.g., 4-hydroxyoxane) to form an ether bond. | A direct route to the core scaffold and its alkoxy analogues. | nih.govsmolecule.com |

| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | Introduction of various amine substituents to the pyrazine ring. | tandfonline.comresearchgate.net |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. | Introduction of various aryl or vinyl substituents to the pyrazine ring. | tandfonline.comresearchgate.net |

| Condensation Reactions | Cyclization of diamines and dicarbonyl compounds to form the pyrazine ring. | Building novel, highly substituted pyrazine cores from basic precursors. | researchgate.net |

Emerging Research Directions for Pyrazine and Oxane Hybrid Systems in Chemical Innovation

The hybridization of distinct chemical scaffolds is a powerful strategy in modern chemical innovation. Pyrazine-natural product hybrids, for example, have shown a wide range of biological activities, often with improved potency and reduced toxicity compared to the parent compounds. nih.govmdpi.com The this compound structure is a prime example of a synthetic hybrid system, combining the aromatic, electron-deficient pyrazine ring with the saturated, flexible oxane ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.